molecular formula C18H21F3N4O B2378806 4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320862-03-9

4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2378806
CAS No.: 2320862-03-9
M. Wt: 366.388
InChI Key: LTZIAHXWSCDVAB-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP derivatives are used in the agrochemical and pharmaceutical industries . They are thought to derive their biological activities from the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant research topic due to their wide applications . The development of fluorinated organic chemicals has been crucial in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Compounds exhibiting high COX-2 selectivity, analgesic, and anti-inflammatory properties have been identified, highlighting the therapeutic potential of pyrimidine derivatives in developing new pain and inflammation management drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Inhibition of Corrosion

Research on piperidine derivatives, which are structurally related to the compound of interest, has shown significant potential in inhibiting the corrosion of metals. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of these derivatives, providing insights into their application in protecting metals from corrosion (Kaya et al., 2016).

Synthesis of Heterocyclic Compounds

Studies on the synthesis of novel heterocyclic compounds from pyrimidine derivatives have been conducted, showcasing the versatility of these compounds in creating new materials with potential applications in drug development, agriculture, and material science. These studies often focus on the synthesis, characterization, and evaluation of the biological activities of the synthesized compounds, underscoring the broad utility of pyrimidine derivatives in chemical synthesis and pharmaceutical research (Cocco, Conglu, & Onnis, 2001).

Molecular Recognition and Crystallography

Research on the crystallization and molecular recognition processes of pyrimidine derivatives has provided valuable insights into the design of pharmaceuticals. These studies explore how the structural and electronic properties of pyrimidine derivatives influence their interactions with biological targets, contributing to the development of more effective drugs (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Properties

IUPAC Name

4,5-dimethyl-6-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c1-12-13(2)23-11-24-17(12)26-10-14-4-7-25(8-5-14)16-9-15(3-6-22-16)18(19,20)21/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIAHXWSCDVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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